molecular formula C19H26N4O2 B10993671 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide

Cat. No.: B10993671
M. Wt: 342.4 g/mol
InChI Key: CXIOMEBRBKRFSI-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide involves several steps. One common method involves the condensation of β-dicarbonyl and amine compounds. For instance, the synthesis under microwave irradiation of a similar compound, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone has been reported . This method can be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide has a wide range of scientific research applications. This compound can be used in medicinal chemistry for the development of new drugs and in industrial applications as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with various enzymes and receptors in biological systems, leading to their diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide can be compared with other similar compounds, such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate and N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide . These compounds share the pyrimidine nucleus and exhibit similar biological activities. the presence of different substituents and functional groups can lead to variations in their properties and applications.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C19H26N4O2/c1-14-13-15(2)23-19(22-14)21-11-4-5-18(24)20-12-10-16-6-8-17(25-3)9-7-16/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,24)(H,21,22,23)

InChI Key

CXIOMEBRBKRFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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